Home > Products > Screening Compounds P122627 > Viral macrophage inflammatory protein-II
Viral macrophage inflammatory protein-II -

Viral macrophage inflammatory protein-II

Catalog Number: EVT-10903495
CAS Number:
Molecular Formula: C55H93N19O14S2
Molecular Weight: 1308.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Viral macrophage inflammatory protein-II is a highly basic protein and a human chemokine analog encoded by human herpesvirus-8. This protein plays a significant role in immune modulation by selectively blocking and activating various chemokine receptors, thus aiding the virus in evading the host immune response. The structure of viral macrophage inflammatory protein-II consists of 71 amino acid residues and typically exists as a monomer. It has been shown to preferentially inhibit Th1-associated inflammation while promoting Th2-associated immune responses, which are crucial for its function in the context of viral infections .

Source

Viral macrophage inflammatory protein-II is derived from human herpesvirus-8, a virus associated with several diseases, including Kaposi's sarcoma and certain lymphoproliferative disorders. This protein is produced during the viral lifecycle and is instrumental in modulating the host's immune response to facilitate viral persistence .

Classification

Viral macrophage inflammatory protein-II falls under the category of biologic therapies, specifically classified as a protein-based therapy. It is part of a broader group of chemokines and chemokine analogs that interact with various receptors on immune cells .

Synthesis Analysis

Methods

The synthesis of viral macrophage inflammatory protein-II can be achieved through solid-phase peptide synthesis. This method involves sequentially adding protected amino acids to a solid support, allowing for the formation of peptide bonds while protecting reactive groups to prevent unwanted reactions. The final product is cleaved from the support and purified through high-performance liquid chromatography.

Technical Details

The solid-phase synthesis process typically involves:

  • Amino Acid Selection: Choosing specific amino acids based on the desired sequence.
  • Coupling Reactions: Using coupling reagents to activate carboxyl groups for peptide bond formation.
  • Deprotection Steps: Removing protective groups after each coupling to expose functional groups for subsequent reactions.
  • Purification: Employing techniques like gel filtration chromatography or high-performance liquid chromatography to isolate the target peptide from byproducts and unreacted materials .
Molecular Structure Analysis

Structure

The three-dimensional structure of viral macrophage inflammatory protein-II has been elucidated through X-ray crystallography. The protein typically crystallizes as a dimer and displays a conventional chemokine tertiary fold, which is essential for its interaction with receptors .

Data

The crystal structure analysis revealed that viral macrophage inflammatory protein-II binds a wide spectrum of chemokine receptors, including CCR1, CCR2, CCR5, CCR3, and CCR8. The unique surface topology and electrostatic potential of this protein allow it to mimic physiological agonists while exhibiting distinct receptor activation mechanisms .

Chemical Reactions Analysis

Reactions

Viral macrophage inflammatory protein-II participates in various biochemical reactions primarily involving its interaction with chemokine receptors. It acts as an antagonist at certain receptors (CCR1, CCR2, CCR5, CXCR4) while functioning as an agonist at others (CCR3, CCR8). This dual functionality enables it to modulate immune responses effectively.

Technical Details

The binding interactions can lead to:

  • Inhibition of Chemotaxis: By blocking specific receptors, viral macrophage inflammatory protein-II can inhibit the migration of immune cells such as monocytes and T cells.
  • Promotion of Angiogenesis: Its pro-angiogenic properties facilitate blood vessel formation, which is beneficial in contexts like organ transplantation .
Mechanism of Action

Process

Viral macrophage inflammatory protein-II exerts its effects by binding to chemokine receptors on immune cells. Upon binding:

  • It inhibits Th1-type responses by blocking key receptors involved in pro-inflammatory signaling.
  • It enhances Th2-type responses, which are associated with anti-inflammatory effects and tissue repair.

Data

Studies indicate that viral macrophage inflammatory protein-II's ability to modulate these pathways contributes significantly to its role in viral pathogenesis and immune evasion strategies employed by human herpesvirus-8 .

Physical and Chemical Properties Analysis

Physical Properties

Viral macrophage inflammatory protein-II is characterized by:

  • Molecular Weight: Approximately 8 kDa.
  • Amino Acid Composition: Composed of 71 residues contributing to its structural stability and receptor interaction capabilities.

Chemical Properties

While specific chemical formulas are not provided for viral macrophage inflammatory protein-II, it belongs to the class of peptides with significant biological activity. Its chemical behavior includes:

  • High solubility in aqueous solutions due to its basic nature.
  • Interaction with glycosaminoglycans, which may be essential for its biological functions in vivo .
Applications

Scientific Uses

Viral macrophage inflammatory protein-II has potential applications in various fields:

  • HIV Research: Due to its ability to block HIV entry through coreceptors CCR5 and CXCR4, it serves as a candidate for therapeutic development against HIV infection.
  • Transplantation Medicine: Its angiogenic properties may be harnessed to improve graft survival rates by promoting vascularization in transplanted tissues.
  • Immunology Studies: Understanding its role in modulating immune responses provides insights into therapeutic strategies for autoimmune diseases and chronic inflammation .

Properties

Product Name

Viral macrophage inflammatory protein-II

IUPAC Name

(4R,7S,10S,13S,19S,22S,25S,28S,31S,34R)-34-amino-22-(4-aminobutyl)-10-(3-amino-3-oxopropyl)-31-benzyl-13,19-bis[3-(diaminomethylideneamino)propyl]-25-[(1R)-1-hydroxyethyl]-28-(2-methylpropyl)-6,9,12,15,18,21,24,27,30,33-decaoxo-7-propan-2-yl-1,2-dithia-5,8,11,14,17,20,23,26,29,32-decazacyclopentatriacontane-4-carboxylic acid

Molecular Formula

C55H93N19O14S2

Molecular Weight

1308.6 g/mol

InChI

InChI=1S/C55H93N19O14S2/c1-28(2)23-37-50(84)74-43(30(5)75)52(86)69-35(15-9-10-20-56)47(81)67-33(16-11-21-63-54(59)60)45(79)65-25-41(77)66-34(17-12-22-64-55(61)62)46(80)68-36(18-19-40(58)76)48(82)73-42(29(3)4)51(85)72-39(53(87)88)27-90-89-26-32(57)44(78)70-38(49(83)71-37)24-31-13-7-6-8-14-31/h6-8,13-14,28-30,32-39,42-43,75H,9-12,15-27,56-57H2,1-5H3,(H2,58,76)(H,65,79)(H,66,77)(H,67,81)(H,68,80)(H,69,86)(H,70,78)(H,71,83)(H,72,85)(H,73,82)(H,74,84)(H,87,88)(H4,59,60,63)(H4,61,62,64)/t30-,32+,33+,34+,35+,36+,37+,38+,39+,42+,43+/m1/s1

InChI Key

JOEHPBQVSCDCHE-BKGQOYFSSA-N

Canonical SMILES

CC(C)CC1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NCC(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)N1)CC2=CC=CC=C2)N)C(=O)O)C(C)C)CCC(=O)N)CCCN=C(N)N)CCCN=C(N)N)CCCCN)C(C)O

Isomeric SMILES

C[C@H]([C@H]1C(=O)N[C@H](C(=O)N[C@H](C(=O)NCC(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N1)CC(C)C)CC2=CC=CC=C2)N)C(=O)O)C(C)C)CCC(=O)N)CCCN=C(N)N)CCCN=C(N)N)CCCCN)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.